N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477331-36-5
VCID: VC16163847
InChI: InChI=1S/C26H24ClN3O3S2/c1-15-19(27)7-5-8-20(15)28-22(31)14-34-26-29-24-23(18-6-3-4-9-21(18)35-24)25(32)30(26)16-10-12-17(33-2)13-11-16/h5,7-8,10-13H,3-4,6,9,14H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C26H24ClN3O3S2
Molecular Weight: 526.1 g/mol

N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 477331-36-5

Cat. No.: VC16163847

Molecular Formula: C26H24ClN3O3S2

Molecular Weight: 526.1 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 477331-36-5

Specification

CAS No. 477331-36-5
Molecular Formula C26H24ClN3O3S2
Molecular Weight 526.1 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H24ClN3O3S2/c1-15-19(27)7-5-8-20(15)28-22(31)14-34-26-29-24-23(18-6-3-4-9-21(18)35-24)25(32)30(26)16-10-12-17(33-2)13-11-16/h5,7-8,10-13H,3-4,6,9,14H2,1-2H3,(H,28,31)
Standard InChI Key PNDUTNJUBSUKIL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s backbone consists of a benzothieno[2,3-d]pyrimidine system, a bicyclic framework formed by the fusion of a benzothiophene ring (a benzene fused to a thiophene) and a pyrimidine ring. Key structural attributes include:

  • 4-Oxo group: A ketone at position 4 of the pyrimidine ring, which may influence electronic properties and hydrogen-bonding interactions.

  • 3-(4-Methoxyphenyl) substituent: An aromatic ring with a methoxy group at the para position, attached to the pyrimidine’s nitrogen at position 3. This moiety enhances lipophilicity and potential π-π stacking interactions.

  • 2-Sulfanylacetamide side chain: A thioether-linked acetamide group at position 2 of the pyrimidine, terminating in an N-(3-chloro-2-methylphenyl) group. The chlorine and methyl substituents on the phenyl ring may modulate steric and electronic effects.

Table 1: Molecular and Structural Data

PropertyValue/Description
CAS No.477331-36-5
Molecular FormulaC26H24ClN3O3S2\text{C}_{26}\text{H}_{24}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight526.1 g/mol
IUPAC NameN-(3-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Key Functional GroupsBenzothieno[2,3-d]pyrimidine, 4-oxo, 4-methoxyphenyl, sulfanylacetamide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for verifying structural integrity and purity. Proton NMR would resolve signals for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.0 ppm), and methyl groups (~2.3 ppm). High-resolution mass spectrometry would confirm the molecular ion peak at m/z 526.1.

Synthetic Methodology

Reaction Pathway

The synthesis involves multi-step organic transformations, typically including:

  • Core Formation: Cyclocondensation of a thiophene derivative (e.g., 2-aminobenzothiophene) with a pyrimidine precursor under acidic or basic conditions.

  • Substituent Introduction:

    • 4-Methoxyphenyl Group: Introduced via nucleophilic substitution or Ullmann-type coupling at position 3 of the pyrimidine.

    • Sulfanylacetamide Side Chain: Achieved through thiol-ene click chemistry or displacement of a leaving group (e.g., chloride) with a mercaptoacetamide derivative.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationEthanol reflux, K₂CO₃Benzothienopyrimidine core formation
2Nucleophilic Aromatic Substitution4-Methoxyphenylboronic acid, Pd catalystIntroduce 4-methoxyphenyl group
3Thiol-DisplacementMercaptoacetamide, DMF, 80°CAttach sulfanylacetamide side chain

Optimization Challenges

Key challenges include controlling regioselectivity during core formation and minimizing side reactions during thiol-displacement. Purification often requires column chromatography or recrystallization.

Compound (CAS No.)Key SubstituentHypothesized TargetNotes
477331-36-53-Chloro-2-methylphenylCOX-2, KinasesPotential anti-inflammatory activity
476484-87-43-TrifluoromethylphenylKinasesEnhanced lipophilicity & stability

Future Directions and Challenges

Research Gaps

  • Empirical Validation: Current data rely heavily on computational predictions; in vitro and in vivo studies are needed to confirm targets and efficacy.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., methoxy vs. ethoxy groups) could optimize potency and selectivity.

Synthetic Scalability

Transitioning from laboratory-scale synthesis to industrial production requires addressing:

  • Cost of Starting Materials: Benzothiophene derivatives are often expensive.

  • Green Chemistry Approaches: Solvent-free reactions or catalytic methods could improve sustainability.

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